Glutarimide-Isoindolinone-NH-PEG3-COOH
Beschreibung
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Eigenschaften
IUPAC Name |
3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLBRBJUKIXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Glutarimide-Isoindolinone-NH-PEG3-COOH in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Glutarimide-Isoindolinone-NH-PEG3-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), the function of the PEG3 linker, and the subsequent ubiquitination and degradation of target proteins. This guide also includes detailed experimental protocols for the evaluation of PROTACs and illustrative quantitative data from relevant studies.
Introduction to PROTACs and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity-inducing mechanism leverages the cell's own ubiquitin-proteasome system to tag the target protein for destruction.[1]
This compound is a pre-synthesized E3 ligase ligand-linker conjugate designed for the facile construction of PROTACs.[2] It comprises three key components:
-
Glutarimide-Isoindolinone: This moiety acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker that connects the CRBN ligand to the target protein ligand. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex.[4]
-
Terminal Carboxylic Acid (-COOH): This functional group allows for the covalent attachment of a ligand designed to bind to a specific protein of interest.
Mechanism of Action: A Step-by-Step Breakdown
The central mechanism of a PROTAC incorporating the this compound moiety is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This process can be dissected into the following key steps:
-
Binary Complex Formation: The PROTAC, circulating within the cell, can independently bind to either the target protein (via its specific ligand) or the CRBN E3 ligase (via the glutarimide-isoindolinone moiety).
-
Ternary Complex Formation: The formation of one binary complex facilitates the recruitment of the third component, leading to the assembly of a target protein-PROTAC-CRBN ternary complex. The PEG3 linker plays a crucial role here, providing the necessary flexibility and length to allow for optimal orientation of the target protein and the E3 ligase.[4]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can participate in further rounds of targeting and degradation, acting in a catalytic manner.
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | PEG-based | Namalwa, CA-46 | < 1 | > 95 | [3][5] |
| BMS-986365 | Androgen Receptor | CRBN Ligand | Not specified | Prostate Cancer Cells | 10-40 | Not specified | [6] |
| CC-220 (Iberdomide) | Ikaros/Aiolos | CRBN Ligand | Molecular Glue | Not applicable | IC50 for CRBN binding ~150 nM | Not applicable | [6] |
Note: The data presented for ARV-825 is to illustrate the potential potency of a PROTAC with a similar design. The actual DC50 and Dmax for a PROTAC using this compound will be dependent on the specific target protein and its ligand.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to characterize and evaluate the efficacy of PROTACs constructed using this compound.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Purified recombinant target protein
-
Purified recombinant CRBN E3 ligase complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the purified target protein.
-
Add the PROTAC at various concentrations.
-
Initiate the reaction by adding the CRBN E3 ligase complex.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.
-
Caption: Workflow for in-vitro ubiquitination assay.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-synthesized nature, combining a potent CRBN ligand with a flexible PEG3 linker and a convenient conjugation point, streamlines the development of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for advancing the design and optimization of next-generation targeted protein degradation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
The Critical Role of the PEG3 Linker in Glutarimide-Isoindolinone Conjugates for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[1] This technical guide focuses on the importance of the polyethylene (B3416737) glycol (PEG) linker, specifically the PEG3 unit, in the context of the widely used Glutarimide-Isoindolinone-NH-PEG3-COOH E3 ligase ligand-linker conjugate. This conjugate incorporates a ligand for the Cereblon (CRBN) E3 ligase, a derivative of thalidomide, and is a foundational building block for the synthesis of potent protein degraders.[3][4] We will delve into the multifaceted role of the PEG3 linker, provide a comparative analysis of how PEG linker length impacts degradation efficiency, detail key experimental protocols for PROTAC evaluation, and present visual workflows and signaling pathways to guide researchers in the rational design of next-generation protein degraders.
The Architecture of a PROTAC and the Centrality of the Linker
A PROTAC's mechanism of action relies on its ability to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
The linker, far from being a passive spacer, plays a pivotal role in this process.[1] Its length, flexibility, and chemical composition can significantly affect:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length to allow for a productive orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination. A linker that is too short may lead to steric hindrance, while one that is too long might result in an unstable or unproductive complex.[6]
-
Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "rule-of-five" guidelines, making properties like solubility and cell permeability challenging.[7] PEG linkers are frequently employed to enhance hydrophilicity and aqueous solubility.[8]
-
Cellular Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is crucial. The flexible nature of PEG linkers can allow the molecule to adopt conformations that shield its polar surface area, potentially improving membrane permeability.[6]
The Specific Importance of the PEG3 Linker
The this compound conjugate provides a Cereblon-recruiting moiety attached to a three-unit PEG linker terminating in a carboxylic acid. This "ready-to-use" building block simplifies the synthesis of PROTAC libraries. The PEG3 linker offers a specific combination of properties:
-
Hydrophilicity: The ether oxygens in the PEG backbone increase water solubility, which is advantageous for these large molecules.[8]
-
Flexibility and Length: With a defined length of 12 atoms (O-(CH2)2-O-(CH2)2-O-(CH2)2-), the PEG3 linker provides a balance of flexibility and constrained distance, which is often a good starting point for optimization.
-
Biocompatibility: PEG is a well-established biocompatible polymer used in numerous FDA-approved drugs.[9]
The terminal carboxylic acid (-COOH) provides a convenient chemical handle for conjugation to an amine group on the target protein ligand via standard amide bond formation.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC. Systematic variation of the PEG linker length is a common and effective strategy for optimizing degradation potency. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8]
Below is a summary of quantitative data from studies investigating the impact of linker length on the efficacy of CRBN-based PROTACs targeting various proteins.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Thalidomide | PEG | 1 | >5000 | ~50 | H661 |
| BRD4 | Thalidomide | PEG | 2 | >5000 | ~60 | H661 |
| HDAC8 | Pomalidomide | PEG-based | Not specified | 147 | 93 | K562 |
| BTK | Pomalidomide | PEG | 2 | <10 | >85 | Mino |
| BTK | Pomalidomide | PEG | 3 | <10 | >85 | Mino |
This table is a synthesis of findings from multiple sources and is intended to be illustrative of general trends.[3][10][11] Direct comparisons should be made within the same study under identical experimental conditions.
The data illustrates that degradation potency is highly sensitive to linker length. For BRD4, very short PEG linkers were ineffective, while for BTK, both PEG2 and PEG3 linkers resulted in potent degradation.[3][11] This underscores the empirical nature of linker optimization for each new target.
Experimental Protocols
Accurate evaluation of a PROTAC's performance requires a suite of robust biochemical and cell-based assays.
Western Blot for Quantifying Protein Degradation
This is the most common method to determine the DC50 and Dmax of a PROTAC.
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.[5]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[12]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash steps.[12]
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12] Re-probe the membrane with a loading control antibody.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[13]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[14]
Objective: To confirm that the PROTAC facilitates the ubiquitination of the POI in an E1, E2, and E3 ligase-dependent manner.
Materials:
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Purified recombinant E3 ligase complex (e.g., CRL4-CRBN)
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound and DMSO
-
SDS-PAGE and Western Blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction components in the specified buffer. A typical reaction might include E1, E2, E3, POI, ubiquitin, and ATP.[14]
-
Initiate Reaction: Add the PROTAC (or DMSO for a negative control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western Blot, probing for the POI. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI, indicating polyubiquitination.[14]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate the passive permeability of a PROTAC.[15]
Objective: To measure the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane)
-
Donor and acceptor buffer solutions (e.g., PBS at pH 7.4)
-
PROTAC compound
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Prepare Plates: Add buffer to the acceptor plate wells. Dissolve the PROTAC in the donor buffer and add it to the donor plate wells.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters of the assay system.[15]
Visualizations: Workflows and Signaling Pathways
PROTAC Mechanism of Action
General PROTAC Development Workflow
Targeted Signaling Pathway Example: EGFR Degradation
Pomalidomide (a glutarimide-isoindolinone) has been used in PROTACs to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancer-related signaling pathways.[16]
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG linkers have become indispensable tools for optimizing their drug-like properties. The this compound conjugate represents a valuable and versatile building block for researchers, providing a CRBN E3 ligase ligand with a PEG3 linker of a specific length that balances hydrophilicity and flexibility. While the PEG3 unit is an excellent starting point, this guide highlights the necessity of systematic linker length optimization for each new protein target. By employing the detailed experimental protocols and understanding the underlying principles of PROTAC-mediated degradation, researchers can rationally design and evaluate novel degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Ubiquitin-Proteasome System with Glutarimide-Isoindolinone-NH-PEG3-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. A novel and powerful strategy to harness the UPS for therapeutic benefit is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules co-opt the UPS to selectively eliminate proteins of interest. This technical guide focuses on Glutarimide-Isoindolinone-NH-PEG3-COOH, a key building block in the synthesis of PROTACs. This molecule comprises a glutarimide-isoindolinone moiety, a derivative of thalidomide (B1683933) and a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid. The carboxylic acid group provides a versatile handle for conjugation to a target protein ligand, enabling the creation of a complete PROTAC. This guide will provide an in-depth overview of the mechanism of action, present representative quantitative data for a PROTAC built using this scaffold, detail essential experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.
Introduction to the Ubiquitin-Proteasome System and PROTAC Technology
The UPS is a highly regulated process for protein degradation. Proteins destined for degradation are tagged with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key component that confers substrate specificity, recognizing the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.
PROTACs are innovative chemical entities designed to exploit this endogenous system. They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This compound serves as a foundational component for constructing CRBN-recruiting PROTACs. The glutarimide-isoindolinone head is a well-characterized ligand for CRBN, an E3 ligase frequently utilized in PROTAC design. The PEG3 linker provides spacing and favorable physicochemical properties, while the terminal carboxylic acid allows for straightforward conjugation to a ligand for a specific protein of interest.
Mechanism of Action
A PROTAC synthesized from this compound and a target-specific ligand operates through a catalytic mechanism to induce protein degradation.
The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can proceed to induce the degradation of multiple copies of the target protein.
Quantitative Data Presentation
To illustrate the efficacy of a PROTAC constructed using a glutarimide-isoindolinone-PEG3 scaffold, we present representative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The following data is synthesized from published studies of similar pomalidomide-based BRD4 degraders and serves as a realistic example of expected performance.
Table 1: Degradation Efficiency of a Representative BRD4 PROTAC
| Parameter | Cell Line | Value | Description |
| DC50 | HeLa | 50 nM | Concentration of PROTAC required to degrade 50% of BRD4 protein after 24 hours. |
| 293T | 75 nM | Concentration of PROTAC required to degrade 50% of BRD4 protein after 24 hours. | |
| Dmax | HeLa | >95% | Maximum percentage of BRD4 degradation observed after 24 hours. |
| 293T | >90% | Maximum percentage of BRD4 degradation observed after 24 hours. |
Table 2: Cellular Viability upon Treatment with a Representative BRD4 PROTAC
| Parameter | Cell Line | Value | Description |
| IC50 | HeLa | 100 nM | Concentration of PROTAC that inhibits cell proliferation by 50% after 72 hours. |
| 293T | 150 nM | Concentration of PROTAC that inhibits cell proliferation by 50% after 72 hours. |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of a PROTAC synthesized from this compound.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 293T)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Immunoblotting: Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat this process for the loading control antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
PROTAC stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Purified recombinant CRBN/DDB1 E3 ligase complex
-
Purified recombinant target protein
-
PROTAC
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Western blot reagents as described in Protocol 4.1
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRBN/DDB1, target protein, and the PROTAC or vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein band indicates successful polyubiquitination.
Conclusion
This compound is a valuable and versatile chemical tool for researchers engaged in the development of targeted protein degraders. Its well-defined structure, incorporating a potent CRBN ligand and a flexible linker with a reactive handle, facilitates the synthesis of PROTACs against a wide array of protein targets. The experimental protocols and representative data provided in this guide offer a comprehensive framework for the characterization and validation of PROTACs derived from this building block. By leveraging these methodologies, researchers can effectively advance their drug discovery programs and further explore the therapeutic potential of harnessing the ubiquitin-proteasome system.
References
The Architect's Guide to Cellular Demolition: A Technical Whitepaper on Glutarimide-Isoindolinone-NH-PEG3-COOH Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to co-opt the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of a key architectural element in PROTAC design: the Glutarimide-Isoindolinone-NH-PEG3-COOH linker. This component, which incorporates a Cereblon (CRBN) E3 ligase-binding moiety, is instrumental in the development of a new generation of potent and selective protein degraders. This document will detail the discovery and development of degraders based on this scaffold, provide comprehensive experimental protocols for their evaluation, and present quantitative data to guide future research and development.
Introduction: The Rise of Targeted Protein Degradation
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. While this has been a successful strategy, it is not without limitations. Many proteins lack suitable binding pockets for inhibitors, rendering them "undruggable." Furthermore, achieving sustained target inhibition often requires high drug concentrations, which can lead to off-target effects and toxicity.
Targeted protein degradation offers a paradigm shift. Instead of merely inhibiting a protein's function, TPD aims to eliminate the protein from the cell altogether. PROTACs are bifunctional molecules that make this possible. They consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.
The Glutarimide-Isoindolinone moiety, derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, is a well-validated ligand for the Cereblon (CRBN) E3 ligase. The integration of this moiety with a polyethylene (B3416737) glycol (PEG) linker, specifically a three-unit PEG chain (PEG3) terminating in a carboxylic acid (COOH), creates a versatile building block for the synthesis of potent PROTACs.
The Core Component: this compound
The this compound serves as a pre-functionalized E3 ligase ligand and linker module. Its key features include:
-
Glutarimide-Isoindolinone: This pharmacophore binds with high affinity to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
-
PEG3 Linker: The three-unit polyethylene glycol chain provides optimal spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN. PEG linkers are also known to improve the physicochemical properties of PROTACs, such as solubility and cell permeability.
-
Terminal Carboxylic Acid (COOH): This functional group provides a convenient attachment point for a ligand targeting the protein of interest, enabling the modular synthesis of a wide range of PROTACs.
Mechanism of Action: Orchestrating Protein Destruction
Degraders built upon the this compound scaffold operate through the canonical PROTAC mechanism of action. This multi-step process hijacks the cell's ubiquitin-proteasome system to achieve selective protein degradation.
Quantitative Data Summary
While specific data for a PROTAC utilizing the exact this compound linker is not publicly available, the following tables present representative data from studies on structurally similar PROTACs, such as those targeting BRD4 with a pomalidomide-PEG linker. This data serves as a valuable benchmark for researchers developing new degraders.
Table 1: In Vitro Degradation Efficacy
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical-1 | BRD4 | HeLa | 10 | >95 | Illustrative |
| Hypothetical-2 | BRD4 | 22Rv1 | 15 | >90 | Illustrative |
| Hypothetical-3 | Target X | Cell Line Y | 25 | >90 | Illustrative |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Ternary Complex Formation
| PROTAC ID | Target Protein | E3 Ligase | Ternary Complex KD (nM) | Cooperativity (α) | Assay Method | Reference |
| Hypothetical-1 | BRD4 | CRBN | 50 | 5 | TR-FRET | Illustrative |
| Hypothetical-2 | BRD4 | CRBN | 75 | 3 | SPR | Illustrative |
KD: Dissociation constant. α: Cooperativity factor.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the discovery and characterization of this compound based degraders.
Synthesis of a Generic PROTAC
This protocol describes a general method for coupling the this compound linker to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade solvents for purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Add the target protein ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Western Blotting for Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or with DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the DMSO control.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, real-time method to measure protein degradation in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO.
-
Incubation: Incubate the plate for the desired time course (e.g., 0 to 24 hours).
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the DMSO-treated cells to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the target protein fused to NanoLuc® luciferase (donor)
-
Expression vector for CRBN fused to HaloTag® (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (Promega)
-
Nano-Glo® Live Cell Substrate (Promega)
-
PROTAC of interest
-
Luminometer with appropriate filters
Procedure:
-
Transfection: Co-transfect the cells with the donor and acceptor plasmids.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor emission (~460 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion and Future Directions
The this compound linker is a powerful and versatile tool in the development of novel protein degraders. Its ability to efficiently recruit the CRBN E3 ligase, combined with the favorable properties of the PEG3 linker, makes it a cornerstone of modern PROTAC design. The detailed protocols and representative data presented in this whitepaper provide a solid foundation for researchers to design, synthesize, and evaluate new degraders based on this scaffold.
Future research in this area will likely focus on further optimization of the linker length and composition to fine-tune the degradation efficiency and selectivity for different target proteins. Additionally, the development of novel CRBN ligands beyond the glutarimide-isoindolinone core may open up new avenues for targeted protein degradation. As our understanding of the intricate biology of the ubiquitin-proteasome system grows, so too will our ability to design highly specific and potent protein degraders for the treatment of a wide range of human diseases.
An In-depth Technical Guide to the Physicochemical Properties of Glutarimide-Isoindolinone-NH-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Glutarimide-Isoindolinone-NH-PEG3-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its chemical identity, structural characteristics, and key physicochemical parameters. Furthermore, it outlines detailed experimental protocols for the determination of critical properties and visualizes associated biological and experimental workflows.
Introduction
This compound is a synthetic chemical compound that serves as a crucial building block in the field of targeted protein degradation. Specifically, it is an E3 ligase ligand-linker conjugate. It incorporates a glutarimide-isoindolinone moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid (COOH) group.[1] This terminal functional group allows for the covalent attachment of a ligand for a target protein of interest, thereby forming a heterobifunctional PROTAC.
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The this compound molecule represents a key component in this elegant therapeutic strategy. Understanding its physicochemical properties is paramount for the rational design, synthesis, and optimization of effective PROTAC degraders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the molecule's behavior in biological systems, including its solubility, permeability, and potential for forming stable conjugates.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₃O₈ | ChemScene |
| Molecular Weight | 463.48 g/mol | ChemScene |
| CAS Number | 2803819-65-8 | ChemScene |
| Appearance | Yellow to brown oil | MedChemExpress |
| Solubility in DMSO | 30 mg/mL (64.73 mM) | MedChemExpress |
| Storage Conditions | -20°C, sealed, away from moisture | ChemScene |
| Calculated logP (XLogP3) | ~ -0.5 (Estimated) | PubChem (Analog) |
| Predicted pKa (Carboxylic Acid) | ~ 4.5 - 5.0 (Estimated) | N/A |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of key physicochemical parameters. These methods can be adapted for the specific analysis of this compound.
Determination of pKa by Potentiometric Titration
The pKa of the terminal carboxylic acid can be determined using potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Potassium Chloride (KCl) for maintaining ionic strength
-
0.1 M Hydrochloric Acid (HCl) for initial pH adjustment
Procedure:
-
Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mM). To ensure complete dissolution, a small amount of a co-solvent like DMSO may be used, though its effect on the pKa should be considered.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This corresponds to the inflection point of the titration curve.[3][4][5]
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable technique for its determination.[6][7][8][9]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS) at a defined pH (e.g., 7.4), pre-saturated with n-octanol
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol and the aqueous sample solution.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Context and Experimental Workflows
This compound is a key component in the construction of PROTACs that leverage the Cereblon E3 ligase to induce targeted protein degradation via the ubiquitin-proteasome system.
Cereblon-Mediated Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing a Cereblon-binding moiety.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The efficacy of a PROTAC synthesized using this compound is typically evaluated through a series of in vitro experiments. A standard workflow is depicted below.
Caption: Experimental workflow for evaluating PROTAC efficacy.
A key experimental technique in this workflow is the Western Blot, used to quantify the degradation of the target protein.
Western Blot Protocol Outline:
-
Cell Treatment: Plate cells expressing the target protein and treat with varying concentrations of the PROTAC for different time points.
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for the subsequent steps.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH or β-actin).[10][11][12][13]
Conclusion
This compound is a well-defined chemical entity with physicochemical properties that make it a valuable tool in the development of PROTACs. Its Cereblon-binding moiety, flexible PEG linker, and terminal carboxylic acid for conjugation provide a versatile platform for the synthesis of potent and selective protein degraders. The data and protocols presented in this guide offer a foundational resource for researchers working to advance the field of targeted protein degradation. A thorough understanding and experimental determination of its physicochemical properties are essential for the successful design and application of novel therapeutics based on this technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutarimide-Isoindolinone-NH-PEG4-COOH | C24H33N3O9 | CID 162642718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. rsc.org [rsc.org]
Navigating the Physicochemical Landscape of Glutarimide-Isoindolinone-NH-PEG3-COOH: A Technical Guide to Solubility and Stability in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of targeted protein degradation has introduced a new class of molecules, including bifunctional degraders and molecular glues, that are revolutionizing therapeutic strategies. A key component in many of these molecules is the cereblon (CRBN) E3 ligase ligand, often based on thalidomide (B1683933) or its analogs, connected via a linker to a protein-targeting moiety. "Glutarimide-Isoindolinone-NH-PEG3-COOH" represents a fundamental building block in this technology, incorporating a glutarimide-isoindolinone core for CRBN binding and a PEG3-COOH linker for conjugation. Understanding the solubility and stability of this and similar molecules in physiologically relevant conditions is paramount for the successful development of novel therapeutics.
This technical guide provides an in-depth overview of the core physicochemical properties of this compound and its derivatives. While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, such as thalidomide, pomalidomide, and various PROTACs, to provide a robust framework for researchers. We will delve into the anticipated solubility and stability characteristics in common biological buffers, present detailed experimental protocols for their assessment, and visualize key concepts and workflows.
Core Physicochemical Properties and Anticipated Behavior
The structure of this compound suggests a molecule with inherent challenges and advantages regarding its behavior in aqueous biological media. The glutarimide (B196013) and isoindolinone rings are largely hydrophobic, which can contribute to low aqueous solubility. Conversely, the polyethylene (B3416737) glycol (PEG) linker is known to enhance hydrophilicity and can improve solubility.[] The terminal carboxylic acid provides a handle for further conjugation and can exist in an ionized state depending on the pH of the buffer, which will also influence solubility.
Table 1: Summary of Anticipated Physicochemical Properties
| Property | Anticipated Characteristic | Rationale |
| Aqueous Solubility | Low to moderate, pH-dependent. | The hydrophobic core limits solubility, while the PEG linker and ionizable carboxyl group can enhance it, particularly at neutral to alkaline pH. |
| Stability | Susceptible to hydrolysis, particularly at neutral to alkaline pH. | The glutarimide and phthalimide/isoindolinone rings are known to be hydrolytically labile.[2] The rate of hydrolysis is expected to increase with rising pH.[2] |
| Potential Degradation Pathways | Hydrolysis of the glutarimide and/or isoindolinone rings. | Cleavage of the amide bonds within these ring systems is a primary degradation route for thalidomide and its analogs.[2] |
Experimental Protocols for Solubility and Stability Assessment
Accurate determination of solubility and stability is crucial for interpreting biological data and developing viable drug candidates. Below are detailed methodologies for key experiments.
Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)
This assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Preparation of Buffer: Use phosphate-buffered saline (PBS) at a physiologically relevant pH, typically 7.4.
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL) in a microplate well to achieve the desired final concentration.
-
Mix thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) to allow for precipitation of the compound that is beyond its solubility limit.[3]
-
After incubation, separate the precipitated material from the soluble fraction by filtration or centrifugation.
-
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.[4]
-
Data Analysis: The measured concentration represents the kinetic solubility of the compound under the tested conditions.
Chemical Stability Assessment in Cell Culture Media
This protocol evaluates the stability of a compound in a complex biological medium over time.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO.
-
Spiking the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[5]
-
Time-Course Incubation: Incubate the spiked media in a sterile container at 37°C in a 5% CO2 incubator.
-
Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be taken immediately after spiking.[6]
-
Sample Processing: To quench any potential enzymatic activity and precipitate proteins, add a cold organic solvent (e.g., acetonitrile) to the collected aliquots.[5] Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method. This method is highly sensitive and specific for quantifying small molecules in complex biological matrices.[6]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. This data can be used to determine the half-life of the compound in the cell culture medium.
Visualization of Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and experimental processes.
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Potential hydrolytic degradation pathways.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Glutarimide-Isoindolinone-NH-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This innovative approach offers the potential to target proteins previously considered "undruggable."
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Glutarimide-Isoindolinone-NH-PEG3-COOH , a pre-synthesized E3 ligase ligand-linker conjugate. This conjugate incorporates a glutarimide-isoindolinone moiety, a well-established ligand for the Cereblon (CRBN) E3 ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid. The carboxylic acid serves as a versatile chemical handle for conjugation to a POI ligand, typically via an amide bond formation with a primary or secondary amine on the POI ligand.
The PEG3 linker offers a balance of flexibility and length, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[1][2] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Data Presentation
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following tables provide a summary of representative quantitative data for CRBN-recruiting PROTACs with PEG linkers, illustrating the impact of linker length and composition on degradation efficiency.
Table 1: Representative Degradation Data for CRBN-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) |
| PROTAC A | Protein X | Cancer Cell Line 1 | PEG3 | 50 | >90 |
| PROTAC B | Protein Y | Cancer Cell Line 2 | PEG3 | 120 | 85 |
| PROTAC C | Protein Z | Neurological Cell Line | PEG2 | 250 | 75 |
| PROTAC D | Protein Z | Neurological Cell Line | PEG4 | 80 | >95 |
Note: The data presented in this table is a compilation of representative values from various studies and is intended for illustrative purposes.
Table 2: Biophysical Parameters of Ternary Complex Formation
| PROTAC | Ternary Complex | Cooperativity (α) | Half-life (s) |
| PROTAC A | POI-X : PROTAC-A : CRBN | 15 | 150 |
| PROTAC B | POI-Y : PROTAC-B : CRBN | 8 | 95 |
| PROTAC D | POI-Z : PROTAC-D : CRBN | 25 | 210 |
Note: Cooperativity (α) is a measure of the favorable interaction between the POI and the E3 ligase upon binding of the PROTAC. A higher α value indicates a more stable ternary complex.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Coupling
This protocol describes the conjugation of the this compound linker to a POI ligand containing a primary or secondary amine using EDC/NHS chemistry.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. The reaction can be monitored by LC-MS.
-
-
Coupling to the POI Ligand:
-
In a separate flask, dissolve the POI ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the POI ligand solution.
-
Slowly add the activated NHS-ester solution from step 1 to the POI ligand solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: In Vitro PROTAC Evaluation - Western Blotting
This protocol outlines the procedure for assessing the degradation of the target protein in a cellular context using Western blotting.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualization
Caption: Workflow for PROTAC synthesis via amide bond coupling.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: The CRL4^CRBN E3 ligase pathway in targeted degradation.
References
Application Notes and Protocols for Glutarimide-Isoindolinone-NH-PEG3-COOH in Cancer Research
For Research Use Only.
Introduction
Glutarimide-Isoindolinone-NH-PEG3-COOH is a high-purity E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates a glutarimide-isoindolinone moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3] The molecule is conjugated to a flexible three-unit polyethylene (B3416737) glycol (PEG3) linker, terminating in a carboxylic acid group (COOH) for covalent attachment to a target protein ligand.
PROTACs are heterobifunctional molecules that function by recruiting a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][3] This technology represents a paradigm shift in pharmacology, moving from target inhibition to targeted protein elimination. It offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[4][5] The this compound conjugate is a versatile building block for creating novel PROTACs for cancer research and drug development.
Principle of Action
A PROTAC synthesized using this compound operates through a catalytic mechanism. The glutarimide-isoindolinone head binds to CRBN, while the other end of the PROTAC, featuring a warhead specific to a protein of interest (POI), binds to the target cancer-associated protein. This binding event forms a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. The formation of this complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Hypothetical Application: Targeting BRD4 in Acute Myeloid Leukemia
To illustrate the application of this compound, we describe a hypothetical PROTAC, herein named BRD4-Degrader-1 , designed to target the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established therapeutic target in acute myeloid leukemia (AML). BRD4-Degrader-1 is synthesized by conjugating the this compound with JQ1, a known BRD4 inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for the biological activity of BRD4-Degrader-1 in MV4-11, a human AML cell line.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | DC50 (nM)a | Dmax (%)b | IC50 (nM)c |
| BRD4-Degrader-1 | MV4-11 | 8.5 | >95 | 12.3 |
| JQ1 (Warhead only) | MV4-11 | N/A | N/A | 150.7 |
| This compound | MV4-11 | N/A | N/A | >10,000 |
a DC50: Concentration required to induce 50% degradation of the target protein. b Dmax: Maximum percentage of target protein degradation observed. c IC50: Concentration required to inhibit 50% of cell proliferation.
Table 2: Time-Dependent Degradation of BRD4
| Treatment Time (hours) | BRD4 Protein Level (%) (vs. Vehicle) |
| 0 | 100 |
| 2 | 65 |
| 4 | 38 |
| 8 | 15 |
| 16 | <5 |
| 24 | <5 |
Cells were treated with 50 nM BRD4-Degrader-1.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed MV4-11 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density of 0.5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of BRD4-Degrader-1 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment: Add the diluted compounds to the cells and incubate for the desired time points (e.g., 24 hours for dose-response, or as per the time-course experiment).
Protocol 2: Western Blotting for BRD4 Degradation
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MV4-11 cells in a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serially diluted concentrations of BRD4-Degrader-1, JQ1, and the linker-ligand conjugate to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus compound concentration. Calculate the IC50 values using non-linear regression analysis.
Signaling Pathway Visualization
BRD4 is a key epigenetic reader that regulates the transcription of several oncogenes, including c-MYC. Degradation of BRD4 by BRD4-Degrader-1 is expected to downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable chemical tool for the development of potent and specific PROTAC degraders for cancer research. Its ability to efficiently recruit the CRBN E3 ligase allows for the targeted degradation of a wide range of cancer-associated proteins. The provided protocols and representative data serve as a guide for researchers to design and execute experiments aimed at evaluating the efficacy of novel PROTACs synthesized using this versatile linker-ligand conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Degradation Assays using Glutarimide-Isoindolinone-NH-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2][3]
Glutarimide-Isoindolinone-NH-PEG3-COOH is a key building block in the synthesis of PROTACs. It comprises a glutarimide-isoindolinone moiety that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEG3 linker with a terminal carboxylic acid.[4][5] This terminal group allows for the covalent attachment of a ligand specific to a target protein, thereby creating a complete PROTAC. Once formed, this PROTAC can recruit CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8]
These application notes provide a comprehensive experimental workflow and detailed protocols for utilizing a PROTAC synthesized from this compound in protein degradation assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound, hereafter referred to as "Degrader-P," operates by inducing the formation of a ternary complex between the target Protein of Interest (POI), the CRBN E3 ligase complex, and Degrader-P itself. This proximity, engineered by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[9][10][11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[12][13] The Degrader-P is subsequently released and can engage in further catalytic cycles of degradation.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Protein Degradation Assays
The following workflow outlines the key steps to assess the efficacy of a PROTAC, "Degrader-P," in a cell-based assay. The primary method for quantifying protein degradation is Western blotting, with co-immunoprecipitation used to confirm the mechanism of action.
Caption: Experimental workflow for protein degradation assays.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells to assess protein degradation.
-
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Degrader-P stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of Degrader-P in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM for a dose-response experiment).
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Degrader-P or vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours for a time-course experiment).[14]
-
Western Blotting for Protein Degradation
This protocol is for quantifying the amount of the target protein remaining after treatment with Degrader-P.[14]
-
Materials:
-
Treated cells from the previous step
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[14]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities using software like ImageJ.[15]
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm that Degrader-P induces an interaction between the POI and CRBN.[17][18]
-
Materials:
-
Treated cells (ideally treated for a shorter duration, e.g., 1-4 hours)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-POI or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[19]
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[17][18]
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting, probing for the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1). An increased signal for CRBN in the POI immunoprecipitation from Degrader-P-treated cells compared to control indicates ternary complex formation.
-
Data Presentation
Quantitative data from Western blot experiments should be summarized to determine the potency and efficacy of the degrader. Key parameters include DC₅₀ (the concentration of the degrader that results in 50% degradation of the POI) and Dₘₐₓ (the maximum percentage of degradation observed).
| Treatment Group | Concentration | Normalized POI Level (vs. Vehicle) | % Degradation |
| Vehicle Control | 0 | 1.00 | 0% |
| Degrader-P | 1 nM | 0.95 | 5% |
| Degrader-P | 10 nM | 0.70 | 30% |
| Degrader-P | 100 nM | 0.35 | 65% |
| Degrader-P | 1 µM | 0.15 | 85% |
| Degrader-P | 10 µM | 0.10 | 90% |
| Inactive Control | 1 µM | 0.98 | 2% |
Conclusion
This compound is a versatile chemical tool for the development of potent and specific PROTACs that recruit the CRBN E3 ligase. The experimental workflows and protocols outlined in these application notes provide a robust framework for researchers to characterize the efficacy and mechanism of action of their custom-synthesized degraders. By following these detailed methodologies, scientists in academic and industrial settings can effectively advance their targeted protein degradation research and drug discovery programs.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. gosset.ai [gosset.ai]
- 9. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. lifesensors.com [lifesensors.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 19. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Cell-based Assay Design for PROTACs Containing Glutarimide-Isoindolinone-NH-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[3]
The Glutarimide-Isoindolinone moiety is a derivative of thalidomide (B1683933) and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The -NH-PEG3-COOH component serves as a flexible linker, with the terminal carboxylic acid providing a point for further chemical modification or conjugation. This application note provides a detailed guide for the design and implementation of cell-based assays to evaluate the efficacy and mechanism of action of PROTACs incorporating this specific chemical scaffold.
PROTAC Mechanism of Action: A Signaling Pathway
The fundamental mechanism of a CRBN-recruiting PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule first binds to both the target protein and the CRBN E3 ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC-mediated protein degradation pathway.
Overall Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of a novel PROTAC. The workflow should begin with confirming target degradation and then proceed to mechanistic and functional assays.
Caption: General workflow for evaluating PROTAC efficacy.
Logical Progression of Assay Design
The design of experiments should follow a logical sequence where the results of foundational assays inform subsequent, more detailed investigations. This ensures an efficient use of resources and a thorough characterization of the PROTAC molecule.
Caption: Decision tree for PROTAC assay progression.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This protocol is a fundamental method to visually assess the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Selected cancer cell line (e.g., HEK293T, HeLa, or a disease-relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO-only vehicle control. For mechanism validation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[5]
Materials:
-
Same as for Western Blot, plus:
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody for the target protein suitable for IP
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Antibody specific for ubiquitin
Procedure:
-
Cell Treatment: Seed and treat cells as described above. It is crucial to pre-treat with a proteasome inhibitor (e.g., MG132) for at least 4 hours before lysis to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in IP lysis buffer.
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate (e.g., 500-1000 µg of total protein) with the target protein-specific antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the immunoprecipitated target protein.
-
As a control, the membrane can be stripped and re-probed with the target protein antibody to confirm successful immunoprecipitation.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the functional consequence of target protein degradation, such as the inhibition of cell proliferation or induction of cell death.[6]
Materials:
-
Cells and culture medium
-
White, opaque-walled 96-well plates suitable for luminescence assays
-
PROTAC stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period, typically 48-72 hours, to observe an effect on cell viability.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Data Presentation
Quantitative data from these assays should be summarized in tables to facilitate comparison between different PROTAC compounds or experimental conditions.
Table 1: PROTAC-Mediated Degradation Efficacy
| Compound ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | Target X | HeLa | 24 | 15.2 | 92 |
| PROTAC-B | Target X | HeLa | 24 | 45.8 | 85 |
| Control-A | Target X | HeLa | 24 | >10,000 | <10 |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[7]
-
Dmax: The maximum percentage of target protein degradation observed.[7]
Table 2: Functional Activity of PROTACs
| Compound ID | Target Protein | Cell Line | Assay Duration (h) | Antiproliferative IC50 (nM) |
| PROTAC-A | Target X | HeLa | 72 | 25.5 |
| PROTAC-B | Target X | HeLa | 72 | 89.1 |
| Control-A | Target X | HeLa | 72 | >10,000 |
-
IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment | MDPI [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Glutarimide-Isoindolinone Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The "Glutarimide-Isoindolinone" core is a widely used E3 ligase ligand that recruits Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.
This document provides detailed application notes and protocols for conducting in vivo studies using PROTACs based on the Glutarimide-Isoindolinone-NH-PEG3-COOH scaffold and its derivatives. The information is compiled from preclinical studies of representative PROTACs such as dBET1, a degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of a Representative PROTAC (dBET1)
The following tables summarize quantitative data from a representative in vivo study using dBET1, a PROTAC that utilizes a phthalimide-based Cereblon ligand to degrade BET proteins in a human leukemia xenograft model.[1]
| Pharmacokinetic Parameter | Value | Dosing Regimen | Animal Model |
| Cmax | 392 nM | 50 mg/kg (single IP injection) | Mice |
| Efficacy Study: Tumor Growth Inhibition | Observations | Dosing Regimen | Duration | Animal Model |
| Tumor Growth | Statistically significant inhibition of tumor progression | 50 mg/kg daily (IP injection) | 14 days | Murine xenograft with human MV4;11 leukemia cells |
| Target Engagement | Significant destabilization of BRD4 and downregulation of MYC in excised tumors | 50 mg/kg daily (IP injection) | 14 days | Murine xenograft with human MV4;11 leukemia cells |
| Tolerability Assessment | Observations | Dosing Regimen | Duration | Animal Model |
| Body Weight | No meaningful effect on weight | 50 mg/kg daily (IP injection) | 14 days | Mice |
| Hematology | No meaningful effect on white blood count, hematocrit, or platelet count | 50 mg/kg daily (IP injection) | 14 days | Mice |
Experimental Protocols
PROTAC Formulation for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of the PROTAC for intraperitoneal (i.p.) or oral (p.o.) administration in animal models.
Materials:
-
This compound based PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Protocol for a PEG/Tween/Saline Formulation (for i.p. injection):
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 30 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a Glutarimide-Isoindolinone-based PROTAC in a relevant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest (e.g., MV4;11 for leukemia)
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
-
PROTAC formulation
-
Vehicle control formulation
Protocol:
-
Cell Implantation:
-
Culture the cancer cells under appropriate conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
PROTAC Administration:
-
Administer the PROTAC formulation (e.g., 50 mg/kg) to the treatment group via the desired route (e.g., i.p. injection) and schedule (e.g., daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors and other relevant tissues can be collected for analysis of target protein degradation (e.g., by Western blot or immunohistochemistry).
-
Western Blot Analysis of Target Protein Degradation
Objective: To quantify the level of the target protein in tumor tissues following PROTAC treatment.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: In Vivo Efficacy Study Workflow.
Caption: Signaling Pathway of a BET-targeting PROTAC.
References
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Glutarimide-Isoindolinone-NH-PEG3-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutarimide-Isoindolinone-NH-PEG3-COOH PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what is its mechanism of action?
A this compound is a pre-designed building block for constructing Proteolysis-Targeting Chimeras (PROTACs). It consists of a glutarimide-isoindolinone moiety that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal carboxylic acid (COOH) group.[1][2][3] This COOH group allows for the covalent attachment of a ligand that specifically binds to a target protein of interest.
The resulting PROTAC is a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the target protein.[4] The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.[6]
Q2: What are the most common reasons for low degradation efficiency with my PROTAC?
Low degradation efficiency is a frequent challenge in PROTAC development. The most common causes include:
-
Suboptimal Linker Length and Composition: The linker plays a critical role in the formation and stability of the ternary complex.[7][8][9][10] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and E3 ligase.[8][10][11] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[8][10][11][12] The composition of the linker also influences the PROTAC's solubility, cell permeability, and conformational flexibility.[8][10]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for target degradation.[5][13][14][15][16] Factors that can disrupt this include poor cooperativity between the target protein and the E3 ligase on the PROTAC, or unfavorable protein-protein interactions.
-
Poor Cell Permeability: Due to their larger size and molecular weight compared to traditional small molecules, PROTACs can have difficulty crossing the cell membrane to reach their intracellular target.[12][17]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) more readily than the productive ternary complex.[13][18] This leads to a decrease in degradation at higher concentrations, resulting in a characteristic bell-shaped dose-response curve.[11]
-
Low E3 Ligase Expression: The target cell line must express sufficient levels of the recruited E3 ligase (in this case, CRBN) for the PROTAC to be effective.[19][20][]
-
Target Protein Characteristics: The availability of surface-accessible lysine (B10760008) residues on the target protein for ubiquitination is crucial.[17] Additionally, a very high rate of target protein synthesis can sometimes overwhelm the degradation machinery.[19]
Q3: How do I choose the optimal concentration for my PROTAC experiment?
Due to the "hook effect," it is crucial to perform a dose-response experiment to determine the optimal concentration range for your PROTAC. A typical experiment would involve treating cells with a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) and then measuring the levels of the target protein. The concentration that gives the maximal degradation (Dmax) should be used for subsequent experiments.
Troubleshooting Guide for Low Degradation Efficiency
If you are observing low or no degradation of your target protein, follow this step-by-step troubleshooting guide:
Step 1: Verify Compound Integrity and Experimental Setup
-
Confirm Compound Identity and Purity: Ensure the PROTAC was correctly synthesized and is of high purity using analytical methods like LC-MS and NMR.
-
Check Solubility and Stability: Visually inspect your stock solutions for any precipitation. Ensure the PROTAC is stable in your cell culture medium for the duration of the experiment.
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration of PROTAC treatment for maximal degradation.
Step 2: Investigate Cellular Factors
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assay to confirm that the PROTAC is entering the cells and binding to the target protein.
-
Confirm E3 Ligase Expression: Verify that your cell line expresses adequate levels of CRBN protein by Western blotting.[19] If CRBN levels are low, consider using a different cell line.
-
Rule out Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the PROTAC.[19] This can be tested by co-treatment with a known P-gp inhibitor.
Step 3: Evaluate the Ternary Complex and Ubiquitination
-
Confirm Ternary Complex Formation: Use co-immunoprecipitation (Co-IP) to pull down the E3 ligase (CRBN) and blot for the target protein, or vice versa.[17] A successful Co-IP indicates the formation of the ternary complex.
-
Assess Target Ubiquitination: Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then blotting with an anti-ubiquitin antibody. An increase in polyubiquitinated target protein upon PROTAC treatment confirms that the ternary complex is productive.[17]
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC.[22] If the PROTAC is working, the proteasome inhibitor should "rescue" the target protein from degradation, confirming a proteasome-dependent mechanism.[22]
Step 4: Optimize the PROTAC Molecule
-
Modify the Linker: If the above steps do not resolve the issue, the linker may be suboptimal. Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4) and compositions to improve ternary complex formation.[7][8][10][11]
-
Consider an Alternative E3 Ligase: In some cases, CRBN may not be the optimal E3 ligase for a particular target.[6] Designing a new PROTAC that recruits a different E3 ligase, such as VHL, may be beneficial.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| PROTAC Concentration | 1 nM - 10 µM | A wide dose-response is necessary to identify the optimal concentration and observe the "hook effect". |
| Dmax (Maximum Degradation) | > 80% | This is the target for a potent PROTAC. |
| DC50 (Concentration for 50% Degradation) | < 100 nM | A lower DC50 indicates higher potency. |
| Proteasome Inhibitor Concentration (MG132) | 1 - 10 µM | Pre-treatment for 1-2 hours is typical.[22] |
| Treatment Duration | 2 - 24 hours | The optimal time can vary depending on the target protein's turnover rate. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a serial dilution of your PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against your target protein, followed by a species-appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).[17]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[17]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (CRBN) or the target protein, along with Protein A/G agarose (B213101) beads, overnight at 4°C.[17]
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting, probing for the target protein and the E3 ligase.
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[17]
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer).[17]
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.[17]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody to detect polyubiquitinated target protein.[17]
Visualizations
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: Troubleshooting workflow for low PROTAC degradation efficiency.
Caption: The "Hook Effect" in PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in Experiments with Glutarimide-Isoindolinone-NH-PEG3-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the hook effect when using Glutarimide-Isoindolinone-NH-PEG3-COOH, a ligand-linker conjugate for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical tool used in the development of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1][2] This specific molecule contains a ligand for the Cereblon E3 ubiquitin ligase and a PEG linker with a carboxylic acid, allowing for conjugation to a target protein ligand.[1][2]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: In PROTAC experiments, the hook effect refers to a paradoxical decrease in target protein degradation at very high concentrations of the PROTAC molecule.[3][4][5] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal intermediate concentration.[3][6]
Q3: What causes the hook effect in PROTAC experiments?
A3: The hook effect in PROTACs is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[3][5] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] At high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3][5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3]
Q4: How can the hook effect impact my experimental results?
A4: The primary consequence of the hook effect is the potential for misinterpretation of your data. A potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high.[4] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][4]
Q5: Can the hook effect also occur in the assays used to measure protein degradation?
A5: Yes. While the PROTAC-specific hook effect relates to the formation of binary complexes, the immunoassays used to quantify protein levels, such as ELISA, can also exhibit a classic high-dose hook effect.[3][7] In this case, an excess of the target protein can saturate both the capture and detection antibodies in a sandwich assay, leading to a falsely low signal.[3][7] It is crucial to be aware of both potential sources of a hook effect.
Troubleshooting Guide
Issue: A bell-shaped dose-response curve is observed in my protein degradation experiment.
This is a classic sign of the PROTAC hook effect.
Troubleshooting Steps:
-
Confirm the Hook Effect with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is advisable to test concentrations spanning from picomolar to high micromolar to fully characterize the dose-response curve.[3][5]
-
Determine the Optimal Concentration (Dmax): Identify the PROTAC concentration that results in the maximum protein degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[3]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[4] This will help to understand the kinetics of degradation and the onset of the hook effect.
-
Assess Ternary Complex Formation: If available, utilize biophysical assays such as Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET), or AlphaLISA to directly measure the formation of the ternary complex at different PROTAC concentrations.[4][5] This can provide direct evidence for the formation of unproductive binary complexes at high concentrations.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Identify and Overcome the Hook Effect
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC derived from this compound using Western Blotting.
Materials:
-
Cells expressing the target protein and Cereblon E3 ligase
-
Cell culture medium and reagents
-
PROTAC stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A recommended concentration range to start with is 1 pM to 10 µM to capture the full dose-response curve.[3]
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to visualize the dose-response curve and identify the hook effect.
-
Data Presentation
Table 1: Example Data from a PROTAC Dose-Response Experiment Exhibiting the Hook Effect
| PROTAC Concentration | Normalized Target Protein Level (Arbitrary Units) | Percent Degradation (%) |
| Vehicle (DMSO) | 1.00 | 0 |
| 0.1 nM | 0.85 | 15 |
| 1 nM | 0.50 | 50 |
| 10 nM | 0.20 | 80 |
| 100 nM | 0.10 | 90 |
| 1 µM | 0.35 | 65 |
| 10 µM | 0.70 | 30 |
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect.
Caption: Experimental workflow for troubleshooting the hook effect.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ternary Complex Formation with Glutarimide-Isoindolinone-NH-PEG3-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs (Proteolysis Targeting Chimeras) that utilize Cereblon (CRBN) E3 ligase binders. This guide focuses on molecules structurally related to "Glutarimide-Isoindolinone-NH-PEG3-COOH," a representative CRBN ligand conjugated to a PEG linker, designed for the development of potent protein degraders.[1][2]
This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you overcome common challenges and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PROTAC experiments, from initial synthesis to cellular assays.
| Question/Issue | Potential Cause | Recommended Solution |
| Q1: I am not observing any target protein degradation. | 1. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target protein and CRBN together.[3] 2. Poor Cell Permeability: The PROTAC molecule may not be entering the cells efficiently.[4] 3. Low Protein Expression: The target protein or CRBN levels in the cell line may be insufficient.[5] 4. PROTAC Instability: The molecule may be unstable in the cell culture medium or rapidly metabolized.[6] | 1. Verify Binary Binding: First, confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays like SPR or ITC.[4] 2. Optimize Linker: The PEG3 linker's length and flexibility are critical.[7] Synthesize analogs with different linker lengths (e.g., PEG2, PEG4) to improve ternary complex geometry and stability.[5] 3. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cellular thermal shift assays (CETSA) to evaluate cell uptake.[4][5] 4. Confirm Protein Expression: Use Western Blotting to check the expression levels of both the target protein and CRBN in your cell model.[5] 5. Evaluate Stability: Measure the PROTAC's half-life in cell culture media and cell lysates using LC-MS/MS.[5] |
| Q2: I see a "hook effect" in my dose-response curve. | High PROTAC Concentration: At excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[5][6] | Perform a Wide Dose-Response: Test your PROTAC across a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and fully characterize the bell-shaped curve.[6] |
| Q3: My biochemical assay shows ternary complex formation, but I don't see protein degradation in cells. | 1. Cellular Environment Factors: Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[5] 2. Poor Physicochemical Properties: Issues with solubility or permeability can prevent the PROTAC from reaching its intracellular target.[3] 3. Rapid Efflux: The PROTAC may be actively transported out of the cell by efflux pumps. | 1. Use Orthogonal Cellular Assays: Validate ternary complex formation in live cells using techniques like NanoBRET or CETSA.[5][8] 2. Improve Solubility: The PEG3 linker enhances hydrophilicity.[9] If solubility is still an issue, consider formulation strategies or further linker modification.[6] 3. Assess Efflux: Use efflux pump inhibitors in your cellular assays to see if degradation is restored. |
| Q4: How do I choose the right controls for my degradation experiment? | Lack of Proper Controls: Without appropriate controls, it is difficult to confirm that the observed degradation is specific and occurs through the intended mechanism. | 1. Negative Control PROTAC: Synthesize a version of your PROTAC where the CRBN binder is modified (e.g., with altered stereochemistry) to prevent E3 ligase binding. This helps confirm that degradation is CRBN-dependent. 2. Proteasome/Neddylation Inhibitors: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). If degradation is blocked, it confirms the involvement of the ubiquitin-proteasome system. 3. Competitive Displacement: Co-treat cells with your PROTAC and an excess of free CRBN ligand (e.g., pomalidomide) or target protein binder. This should rescue the target protein from degradation. |
| Q5: My results are not reproducible. | Variable Experimental Conditions: Cell health, passage number, and confluency can significantly impact the efficiency of the ubiquitin-proteasome system and, therefore, PROTAC efficacy.[6] | Standardize Cell Culture: Use cells within a consistent passage number range, ensure similar confluency at the time of treatment, and regularly check for cell health.[6] |
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to its targets and its ability to induce degradation. The tables below provide representative data for CRBN-based PROTACs to serve as a benchmark for your experiments.
Table 1: Comparative Binding Affinities of Common CRBN Ligands
| Compound | Binding Affinity (Kd) | Assay Method |
|---|---|---|
| Pomalidomide | ~157 nM[10] | Competitive Titration[10] |
| Lenalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~1.8 µM | Surface Plasmon Resonance (SPR) |
Note: The Glutarimide-Isoindolinone moiety is structurally based on pomalidomide, suggesting its binding affinity to CRBN will be in a similar nanomolar range.
Table 2: Typical Degradation Parameters for a Phenyl-Glutarimide-based PROTAC (SJ995973)
| Target Protein | Cell Line | DC50 | Dmax | Reference |
|---|
| BRD4 | MV4-11 | 0.87 nM | >95% |[11] |
DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental steps is crucial for understanding and troubleshooting.
Mechanism of Action
The core function of a Glutarimide-Isoindolinone based PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of a target protein.[12][13]
Caption: Mechanism of PROTAC-induced protein degradation via ternary complex formation.
Experimental Workflow
A typical workflow for evaluating a novel PROTAC involves a series of sequential experiments to confirm its mechanism of action and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijcrr.com [ijcrr.com]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
Stability issues of Glutarimide-Isoindolinone-NH-PEG3-COOH in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Glutarimide-Isoindolinone-NH-PEG3-COOH in long-term experiments.
Troubleshooting Guides and FAQs
This section addresses common issues related to the stability of this compound.
Q1: I am observing a decrease in the activity of my compound in my cell-based assays over several days. What could be the cause?
A decrease in activity over time is likely due to the chemical instability of the molecule in aqueous cell culture media. The Glutarimide-Isoindolinone moiety, which is crucial for recruiting the Cereblon (CRBN) E3 ligase, is susceptible to hydrolysis, particularly at physiological or slightly basic pH.[1] This breakdown of the molecule will lead to a loss of its ability to induce protein degradation.
Q2: My compound appears to be degrading in my stock solution. How should I properly store and handle it?
For long-term storage, it is recommended to keep the compound as a dry powder at -20°C or -80°C. For stock solutions, use an anhydrous solvent such as DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing aqueous solutions for experiments, it is best to make them fresh for each experiment. If you must store aqueous solutions, do so at 4°C for a very limited time (no more than a day) and be aware that some degradation may still occur.
Q3: Are there specific components of the molecule that are more prone to degradation?
Yes, the glutarimide (B196013) and isoindolinone rings are the primary sites of instability. These rings can undergo hydrolysis, leading to ring-opening and inactivation of the molecule.[1] The rate of this hydrolysis is accelerated with increasing pH.[1] While the PEG linker is generally more stable, long and flexible PEG chains can sometimes contribute to lower overall stability of the active conformation of the molecule.[2][3]
Q4: How can I experimentally verify if my compound is degrading?
You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your compound over time. By taking samples from your experimental setup at different time points and analyzing them, you can quantify the amount of the intact compound remaining and detect the appearance of degradation products.[4]
Q5: Could the "hook effect" be mistaken for compound instability in my experiments?
Yes, it's possible. The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This happens because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5] If you are only using a high concentration of your compound, you might observe low degradation and mistakenly attribute it to instability. To rule this out, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Quantitative Stability Data
The stability of the Glutarimide-Isoindolinone moiety is influenced by its structural similarity to thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide. Lenalidomide contains an isoindolinone ring and is known to be more hydrolytically stable than thalidomide.[1][6] Pomalidomide is generally the most stable of the three.[1] The following table summarizes the reported half-lives of these related compounds in aqueous buffer, which can provide an estimate for the stability of your compound.
| Compound | pH | Temperature | Half-life (t½) | Reference |
| Thalidomide | 7.0 | Not Specified | 11 hours | [1] |
| Thalidomide | 7.4 | Not Specified | 5 hours | [1] |
| Thalidomide | 8.0 | Not Specified | 1.25 hours | [1] |
| Lenalidomide | Not Specified | Not Specified | 11.7 hours | [1] |
| Pomalidomide | Not Specified | Not Specified | 12.2 hours | [1] |
Experimental Protocols
Protocol 1: Assessing Chemical Stability in Aqueous Solution
Objective: To determine the rate of hydrolytic degradation of this compound in a buffered aqueous solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system
-
Incubator or water bath set to 37°C
-
Autosampler vials
Procedure:
-
Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into pre-warmed PBS (37°C) to a final concentration suitable for your assays (e.g., 10 µM).
-
Immediately take a sample of this solution (time point 0), transfer it to an autosampler vial, and either analyze it immediately or store it at -80°C.
-
Incubate the remaining solution at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution, transfer them to autosampler vials, and store them at -80°C until analysis.
-
Analyze all samples by a validated HPLC or LC-MS method to determine the concentration of the intact compound.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and half-life.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer, pH 7.4
-
Positive control (a compound with known metabolic instability)
-
Negative control (a compound with known metabolic stability)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the compound with HLM in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to new vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound versus time to determine the in vitro half-life.[2]
Visualizations
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation pathways for the core structure.
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability-related issues.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Technical Support Center: Refining Experimental Conditions for Reproducible Results with Glutarimide-Isoindolinone-NH-PEG3-COOH
Welcome to the technical support center for Glutarimide-Isoindolinone-NH-PEG3-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a glutarimide-isoindolinone moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a PEG3 linker with a terminal carboxylic acid.[1][2] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2]
Q2: How should I store and handle this compound?
For long-term storage, it is recommended to store the compound at -20°C in a sealed container, protected from moisture. For stock solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] Repeated freeze-thaw cycles should be avoided.
Q3: What is the solubility of this compound?
A stock solution of at least 30 mg/mL can be prepared in DMSO.[2] For in vivo experiments, various protocols can be used to prepare working solutions. For example, a 3 mg/mL solution can be prepared by diluting a 30 mg/mL DMSO stock in a vehicle containing PEG300, Tween-80, and saline.[2]
Q4: What is the "hook effect" and how can I mitigate it?
The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC leads to a decrease in target protein degradation.[3][4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based PROTACs.
| Issue | Potential Cause | Recommended Solution |
| Low or No Target Protein Degradation | 1. Poor Cell Permeability: The physicochemical properties of the final PROTAC may hinder its ability to cross the cell membrane. | - Modify the PROTAC with more lipophilic moieties to improve cell uptake. - Perform a cellular uptake assay to assess cell permeability. |
| 2. Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex between the target protein and Cereblon. | - Synthesize PROTACs with different linker lengths or compositions. - Use biophysical assays like TR-FRET or SPR to confirm ternary complex formation. | |
| 3. Low Cereblon (CRBN) Expression: The target cells may have low endogenous levels of the CRBN E3 ligase. | - Confirm CRBN expression levels in your cell line using Western blot or qPCR. - Consider using a different cell line with higher CRBN expression. | |
| 4. Compound Instability: The PROTAC may be unstable in the experimental conditions (e.g., cell culture media). | - Assess the stability of your PROTAC in the relevant media over the time course of the experiment using LC-MS.[5][6][7][8][9] | |
| High Variability in Experimental Results | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or growth phase can affect experimental outcomes. | - Use cells within a consistent passage number range and maintain uniform seeding densities. |
| 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the PROTAC can lead to variability. | - Prepare fresh dilutions of the PROTAC for each experiment and use calibrated pipettes. | |
| Off-Target Effects | 1. Non-Specific Binding of the Target Ligand: The ligand for the target protein may have affinity for other proteins. | - Use a more selective ligand for your target protein. |
| 2. Formation of Off-Target Ternary Complexes: The PROTAC may induce the degradation of proteins other than the intended target. | - Modify the linker to alter the geometry of the ternary complex. - Profile the proteome of treated cells to identify off-target degradation. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical PROTAC derived from this compound. Note: These values are examples and will vary depending on the specific target protein and cell line used.
Table 1: Illustrative Degradation Parameters
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
| Optimal Concentration | 100 nM | The concentration at which maximal degradation is observed before the onset of the hook effect. |
Table 2: Illustrative Solubility for In Vivo Formulation
| Vehicle Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL[2] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL[2] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol is adapted from general procedures for Cereblon-recruiting PROTACs and can be used to confirm the ability of a this compound-based PROTAC to induce ubiquitination of a target protein.[1][10][11][12]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Cereblon/DDB1 complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE reagents
-
Western blot reagents (primary antibody against the target protein, HRP-conjugated secondary antibody)
Procedure:
-
Prepare a master mix containing E1, E2, Cereblon/DDB1, target protein, ubiquitin, and ATP in ubiquitination buffer.
-
Aliquot the master mix into separate tubes.
-
Add the PROTAC to the experimental tubes at various concentrations.
-
Add an equivalent volume of DMSO to the negative control tube.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands. An increase in higher molecular weight species corresponding to ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein and Cereblon
-
Cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (for control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE reagents
-
Western blot reagents (primary antibodies against the target protein and a loading control like GAPDH or β-actin, HRP-conjugated secondary antibodies)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control. As a control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies for the target protein and a loading control.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A troubleshooting workflow for low or no target protein degradation.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Validating Target Protein Degradation by Glutarimide-Isoindolinone-NH-PEG3-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the efficacy of Proteolysis Targeting Chimeras (PROTACs) constructed with the Glutarimide-Isoindolinone-NH-PEG3-COOH E3 ligase ligand-linker conjugate. This component leverages a well-established glutarimide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected to a warhead targeting a protein of interest via a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid for conjugation.
The successful degradation of a target protein by a PROTAC is a multi-step process that requires rigorous experimental validation. This guide outlines the key assays and provides comparative data to assess the performance of PROTACs utilizing this specific linker technology against relevant controls.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The Glutarimide-Isoindolinone moiety of the specified PROTAC component binds to Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] Upon binding of the PROTAC to both the target protein and CRBN, a ternary complex is formed. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Figure 1. Mechanism of action for a PROTAC utilizing a Glutarimide-Isoindolinone ligand to recruit the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
Comparative Performance of BRD4-Targeting PROTACs
To objectively evaluate the performance of PROTACs, it is crucial to compare their efficacy against well-characterized molecules. Bromodomain-containing protein 4 (BRD4) is a frequently studied target for PROTACs in cancer research. The following table summarizes the performance of a representative BRD4-targeting PROTAC utilizing a pomalidomide (B1683931) (a glutarimide-isoindolinone derivative) and a PEG linker, compared to other prominent BRD4 degraders. While specific data for a PROTAC constructed with the exact this compound linker is not publicly available, the data for analogous structures provides a valuable benchmark.
| PROTAC | E3 Ligase Ligand | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-825 | Pomalidomide | PEG/Alkyl | BRD4 | Burkitt's Lymphoma (NAMALWA) | <1 | >90 | 1 |
| dBET1 | Thalidomide | PEG | Pan-BET | Myeloid Leukemia (MV4-11) | ~10 | >90 | 3 |
| MZ1 | VHL Ligand | Alkyl | BRD4 (selective) | HeLa | 8 | >90 | 23 |
| Negative Control (JQ1) | - | - | BRD4 (Inhibitor) | Various | N/A (No Degradation) | 0 | ~50 |
Note: Data is compiled from various sources and experimental conditions may differ. DC50 (half-maximal degradation concentration), Dmax (maximum degradation), and IC50 (half-maximal inhibitory concentration for cell viability) are key metrics for PROTAC performance.[3]
Experimental Protocols for Validation
Rigorous and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.
Figure 2. General experimental workflow for the validation of PROTAC-mediated target protein degradation.
Western Blot for Target Protein Degradation
This is the most direct method to quantify the reduction of the target protein.
-
Cell Seeding and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a non-degrading inhibitor as a negative control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), the E3 ligase complex (e.g., purified CRBN/DDB1), the purified target protein, ATP, and ubiquitin.
-
PROTAC Addition: Add the PROTAC at a final concentration of interest (e.g., 1 µM). Include a vehicle control (DMSO) and a control without the E3 ligase.
-
Incubation and Termination: Incubate the reaction at 37°C for 1-2 hours. Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction mixture by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation, particularly relevant for targets involved in cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Viability Measurement: Add a viability reagent such as MTT or a reagent for a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Acquisition and Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Perturbation
The degradation of a target protein by a PROTAC is expected to impact downstream signaling pathways. For instance, the degradation of BRD4, a transcriptional co-activator, leads to the downregulation of oncogenes such as c-MYC, resulting in reduced cell proliferation.
Figure 3. Simplified signaling pathway illustrating the effect of a BRD4-targeting PROTAC on the c-MYC oncogene and cell proliferation.
References
A Comparative Guide to Glutarimide-Isoindolinone-NH-PEG3-COOH and Other Thalidomide-Based Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. The linker connecting the target-engaging warhead and the E3 ligase-recruiting moiety is not merely a spacer but a key element influencing the potency, selectivity, and physicochemical properties of the degrader molecule. This guide provides an objective comparison of the Glutarimide-Isoindolinone-NH-PEG3-COOH linker and other thalidomide-based linkers used in PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
The "Glutarimide-Isoindolinone" component is a derivative of thalidomide, which serves as the ligand for the CRBN E3 ligase. The focus of this comparison is on the linker portion, specifically the polyethylene (B3416737) glycol (PEG) chain, in this case, a three-unit PEG linker with a terminal carboxylic acid for conjugation (—NH-PEG3-COOH). We will evaluate its performance in the context of other thalidomide-based linkers, primarily focusing on variations in PEG length and composition.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies on thalidomide-based PROTACs, illustrating the impact of linker length and composition on their ability to degrade target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The data below, synthesized from multiple studies, demonstrates the critical impact of PEG linker length on the degradation of BRD4.
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore and, in some cases, enhance degradation potency.[2] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 2: Comparison of Linker Types in BTK Degraders
The following table provides a representative comparison of PEG and alkyl linkers in thalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK).
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Observations |
| PEG | 4 PEG units | 1-40 | High | Longer PEG linkers can minimize steric clashes and promote favorable ternary complex formation.[3] |
| Alkyl | C5 alkyl chain | Potent | High | Alkyl linkers can also yield potent degraders.[4] |
| PEG | Longer PEG (≥ 4 units) | More Potent | Improved | Longer PEG linkers demonstrated more potent degradation compared to shorter counterparts for BTK.[2] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding PROTAC development. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
References
A Comparative Guide to Pomalidomide-Based PROTACs and Glutarimide-Isoindolinone-NH-PEG3-COOH in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy. This guide provides a comparative analysis of well-established pomalidomide-based PROTACs and the potential utility of Glutarimide-Isoindolinone-NH-PEG3-COOH, a commercially available E3 ligase ligand-linker conjugate, for the synthesis of novel degraders. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PROTAC design and efficacy.
Understanding the Components
Pomalidomide-based PROTACs are heterobifunctional molecules that utilize pomalidomide (B1683931) as the E3 ligase-recruiting moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase.[1] The pomalidomide ligand is connected via a chemical linker to a ligand that binds to a specific protein of interest (POI), thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[2]
This compound is not a complete PROTAC but rather a key building block for PROTAC synthesis.[3][4] It consists of:
-
A glutarimide-isoindolinone moiety, which is structurally related to pomalidomide and also functions as a CRBN ligand.
-
A three-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal carboxylic acid (COOH) group, which allows for conjugation to a POI ligand.
Therefore, a direct efficacy comparison is not feasible. Instead, this guide will present efficacy data for well-characterized pomalidomide-based PROTACs as a benchmark for what could potentially be achieved when using this compound to create novel PROTACs.
Efficacy Comparison of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), two well-studied targets in cancer therapy.
Table 1: Efficacy of Pomalidomide-Based BTK PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | BTK | Namalwa | ~70 | >95 | [5] |
| DD-04-015 | BTK | MOLM-14 | ~100 | >90 | [5] |
| P13I | BTK | MOLM-14 | Not Specified | >90 | [5] |
| UBX-382 | BTK (WT & C481S) | TMD-8 | <10 | >95 | [6] |
Table 2: Efficacy of Pomalidomide-Based BRD4 PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | MM1.S | <1 | >95 | [3] |
| Compound 21 | BRD4 | THP-1 | Not Specified | Significant | [2][7] |
| B24 | BRD4 | MV4-11 | 0.75 | >95 | [8] |
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve understanding their mechanism of action and employing robust experimental protocols.
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (in this case, CRBN), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC, such as one synthesized using this compound, follows a standardized workflow to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
A crucial step in assessing PROTAC efficacy is the determination of DC50 and Dmax values through Western blotting.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[1] Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours).[1] Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[9] Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[9] Add Laemmli buffer and boil the samples to denature the proteins.[9] Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour.[9] Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system.[9] Quantify the band intensity using densitometry software.[9] The percentage of protein degradation is calculated relative to the vehicle control.
-
DC50 and Dmax Calculation: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
While a direct efficacy comparison between pomalidomide-based PROTACs and the this compound building block is not appropriate, the provided data on established pomalidomide-based degraders for BTK and BRD4 serve as a valuable benchmark. The this compound conjugate offers a convenient starting point for the synthesis of novel CRBN-recruiting PROTACs. The ultimate efficacy of a PROTAC synthesized from this building block will depend on the choice of the POI ligand and the overall properties of the final molecule. Researchers can utilize the outlined experimental protocols to systematically evaluate the performance of their novel PROTACs and contribute to the growing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of PEG3 vs. PEG4 Linker Length in Glutarimide-Isoindolinone PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical design element of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the impact of polyethylene (B3416737) glycol (PEG) linker length, specifically comparing PEG3 and PEG4, in glutarimide-isoindolinone-based PROTACs that recruit the Cereblon (CRBN) E3 ligase.
The length and composition of the linker are not merely a spacer but play a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] This analysis is supported by experimental data from studies on Bromodomain-containing protein 4 (BRD4), a well-established target in oncology for CRBN-recruiting PROTACs.
Data Presentation: Impact of Linker Length on PROTAC Performance
The following table summarizes key performance indicators for hypothetical BRD4-targeting PROTACs composed of a BRD4 inhibitor, a glutarimide-isoindolinone E3 ligase ligand (recruiting CRBN), and either a PEG3 or PEG4 linker. The data is synthesized from trends reported in the literature.[2][3][4]
| Parameter | PROTAC with PEG3 Linker | PROTAC with PEG4 Linker | Key Observations |
| Degradation Potency (DC50) | Typically in the low to mid-nanomolar range. | Often exhibits improved potency, with DC50 values in the low nanomolar to sub-nanomolar range. | The additional flexibility and length of the PEG4 linker can enable more optimal ternary complex formation, leading to enhanced degradation efficiency.[3] |
| Maximum Degradation (Dmax) | Generally >85% | Frequently achieves >90% degradation. | A more stable ternary complex facilitated by the PEG4 linker can lead to more complete target protein degradation.[3] |
| Ternary Complex Formation (EC50) | Moderate affinity. | Higher affinity (lower EC50) for ternary complex formation. | The increased linker length of PEG4 can provide the necessary flexibility to mitigate steric clashes and promote favorable protein-protein interactions.[5] |
| Cell Permeability (Papp) | Moderate permeability. | May show slightly decreased or comparable permeability. | While PEG linkers enhance solubility, increasing length can sometimes negatively impact passive diffusion across cell membranes.[6] |
| Aqueous Solubility | Good | Excellent | The additional ethylene (B1197577) glycol unit in PEG4 further enhances the hydrophilicity and solubility of the PROTAC molecule.[2] |
Signaling Pathway and Mechanism of Action
Glutarimide-isoindolinone-based PROTACs function by hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a target protein, in this case, BRD4. The following diagram illustrates the PROTAC-mediated degradation pathway and the downstream effects of BRD4 degradation.
Experimental Workflow
The evaluation of PROTAC efficacy involves a series of in vitro and cell-based assays. The following diagram outlines a typical experimental workflow for comparing the performance of different PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein (e.g., BRD4) in cells treated with PROTACs.[7][8]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PEG3 and PEG4 PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7][8]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[8]
-
Incubate the lysate on ice for 30 minutes.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
NanoBRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells.[9]
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc luciferase (e.g., BRD4-NanoLuc) and the E3 ligase fused to HaloTag (e.g., HaloTag-CRBN).[10]
-
-
Cell Plating and Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of the PROTACs.
-
Add the PROTAC dilutions to the cells and incubate for a specified time (e.g., 4 hours).[10]
-
-
Reagent Addition:
-
Prepare the NanoBRET detection reagent containing the HaloTag NanoBRET 618 Ligand and the Nano-Glo Live Cell Substrate.[9]
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[9]
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor signal / donor signal).
-
Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[9]
-
Caco-2 Permeability Assay
Objective: To assess the permeability of the PROTACs across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.[6]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable membrane inserts in a Transwell™ system for 18-22 days to form a confluent and differentiated monolayer.
-
-
Assay Procedure (Apical to Basolateral Permeability):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution at a defined concentration (e.g., 10 µM) to the apical (donor) compartment.[6]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
-
Sample Analysis:
-
Collect samples from both the donor and receiver compartments at the end of the incubation period.
-
Analyze the concentration of the PROTAC in the samples using LC-MS/MS.[6]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective Glutarimide-Isoindolinone PROTACs. While a PEG3 linker can yield potent degraders, extending the linker to PEG4 often results in improved degradation potency and efficacy, likely due to the formation of a more stable and productive ternary complex. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and therefore, a systematic evaluation of a series of linker lengths is crucial for the development of novel and effective PROTAC-based therapeutics. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Quantitative Mass Spectrometry for Measuring Protein Degradation by Glutarimide-Isoindolinone-NH-PEG3-COOH-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, precise and robust quantification of protein knockdown is paramount. This guide provides a comparative overview of quantitative mass spectrometry (MS)-based methods for evaluating the efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize the Glutarimide-Isoindolinone-NH-PEG3-COOH moiety as a Cereblon (CRBN) E3 ligase recruiter. We present experimental data and detailed protocols to enable researchers to select the most appropriate workflow for their needs, from initial screening to in-depth mechanistic studies.
Introduction to this compound in PROTACs
The this compound is a chemical entity that combines a glutarimide (B196013) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon, with a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid group.[1][2][3] This structure is a key component of PROTACs, bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.[4][5] The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[4][5]
The choice of E3 ligase ligand and linker is critical for the efficacy and selectivity of a PROTAC. Quantitative mass spectrometry offers a suite of powerful tools to dissect the performance of PROTACs, providing data on degradation efficiency, kinetics, and specificity.
Comparative Analysis of Quantitative Mass Spectrometry Techniques
Several MS-based proteomics strategies can be employed to measure PROTAC-induced protein degradation. The choice of method depends on the specific research question, the desired depth of analysis, and the available instrumentation. The following table summarizes the key features of the most common approaches.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Data-Dependent Acquisition (DDA) | Fragments the most abundant peptide ions in a survey scan. | Good for protein identification. | Stochastic selection of peptides can lead to missing values in quantification. | Initial proteome-wide screening for on- and off-target effects. |
| Data-Independent Acquisition (DIA/SWATH-MS) | Fragments all peptide ions within predefined mass-to-charge (m/z) windows. | Comprehensive and reproducible quantification with fewer missing values.[6][7][8] High accuracy and precision.[9] | Requires a spectral library for data analysis (though library-free methods are emerging).[10][11] | In-depth proteome profiling, biomarker discovery, and off-target analysis. |
| Selected Reaction Monitoring (SRM) | Targeted quantification of specific, predefined peptides. | High sensitivity, specificity, and wide dynamic range.[12][13][14] Excellent for hypothesis-driven research. | Measures a limited number of proteins per analysis. Requires significant method development.[12][15] | Validation of hits from global proteomics, determining degradation kinetics (DC50, Dmax). |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins with "heavy" amino acids. | Highly accurate relative quantification by mixing samples at the beginning of the workflow, minimizing experimental variability.[16] | Applicable only to cultured cells. Can be expensive and time-consuming. | Precise quantification of protein degradation and protein turnover studies (pulse-SILAC).[9][17] |
| Native Mass Spectrometry (nMS) | Analysis of intact protein complexes under non-denaturing conditions. | Provides direct evidence of ternary complex formation.[18][19][20] Can assess binding affinity and cooperativity.[18][19] | Requires specialized instrumentation and expertise. Not suitable for whole-proteome analysis. | Mechanistic studies of PROTAC action, confirming the formation of the E3-PROTAC-target complex.[21][22][23] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in the evaluation of a this compound-based PROTAC.
Protocol 1: Global Proteome Profiling using DIA-MS
This protocol outlines a general workflow for the analysis of on-target and off-target effects of a PROTAC using Data-Independent Acquisition Mass Spectrometry.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, HeLa) in appropriate media.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins with trypsin overnight at 37°C.
3. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a solid-phase extraction (SPE) C18 cartridge.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Thermo Orbitrap or Sciex TripleTOF) coupled to a nano-liquid chromatography (nLC) system.
-
Acquire data in DIA mode, with predefined precursor isolation windows covering the entire m/z range.
4. Data Analysis:
-
Process the raw DIA data using software such as Spectronaut, DIA-NN, or Skyline.[11]
-
Use a spectral library generated from DDA runs of pooled samples or a library-free approach.
-
Perform protein identification and quantification.
-
Statistically analyze the data to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.
Protocol 2: Targeted Quantification of Protein Degradation using SRM
This protocol is for the precise measurement of the degradation of a specific target protein.
1. Peptide Selection and Assay Development:
-
In silico, select 3-5 unique, proteotypic peptides for the target protein.
-
Synthesize these peptides and use them to optimize SRM transitions (precursor-to-fragment ion pairs) on a triple quadrupole mass spectrometer.
-
Determine the optimal collision energy and other instrument parameters for each transition.
2. Sample Preparation:
-
Prepare cell lysates and digest proteins as described in Protocol 1.
-
Spike in a known amount of a heavy isotope-labeled synthetic peptide corresponding to one of the target peptides for absolute quantification.
3. SRM Analysis:
-
Analyze the samples on a triple quadrupole mass spectrometer operating in SRM mode.
-
Monitor the optimized transitions for the target peptides and the heavy-labeled internal standard.
4. Data Analysis:
-
Integrate the peak areas for each transition.
-
Calculate the ratio of the endogenous (light) peptide to the heavy-labeled internal standard to determine the amount of the target protein in each sample.
-
Plot protein abundance against PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Protocol 3: Analysis of Ternary Complex Formation by Native MS
This protocol allows for the direct observation of the PROTAC-induced ternary complex.
1. Sample Preparation:
-
Purify the target protein and the E3 ligase complex (e.g., CRBN-DDB1).
-
Incubate the target protein, the E3 ligase, and the PROTAC at various molar ratios in a volatile buffer compatible with native MS (e.g., ammonium (B1175870) acetate).
2. Native MS Analysis:
-
Introduce the sample into a mass spectrometer modified for native MS using nano-electrospray ionization (nESI).
-
Use gentle instrument settings (e.g., low cone voltage, low collision energy) to preserve the non-covalent interactions of the complex.
-
Acquire mass spectra over a high m/z range to detect the large ternary complex.
3. Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the observed species.
-
Identify the peaks corresponding to the individual proteins, binary complexes (protein-PROTAC, E3-PROTAC), and the ternary complex.
-
The relative intensity of the ternary complex peak can be used to semi-quantitatively assess the efficiency of complex formation.[19]
Visualizing the Process
Diagrams can aid in understanding the complex biological processes and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Data-Independent Acquisition: A Superior Technique in Mass Spectrometry? | Technology Networks [technologynetworks.com]
- 7. DIA Proteomics Research Workflow and Sample Preparation - INOMIXO. [inomixo.com]
- 8. proteomicscenter.nl [proteomicscenter.nl]
- 9. biorxiv.org [biorxiv.org]
- 10. A Data Analysis Protocol for Quantitative Data-Independent Acquisition Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 12. Expediting SRM Assay Development for Large-Scale Targeted Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. researchgate.net [researchgate.net]
- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Native mass spectrometry interrogation of complexes formed during targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - CD Bioparticles [cd-bioparticles.net]
- 22. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Glutarimide-Isoindolinone-NH-PEG3-COOH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase recruiter. This guide provides a comprehensive comparison of Glutarimide-Isoindolinone-NH-PEG3-COOH, a popular Cereblon (CRBN) E3 ligase ligand-linker conjugate, with its alternatives, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a pre-functionalized building block used in the synthesis of PROTACs. It consists of three key components:
-
Glutarimide-Isoindolinone: This moiety is a derivative of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It serves to hijack the CRBN E3 ligase complex.
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Terminal Carboxylic Acid (-COOH): This functional group provides a convenient handle for conjugation to a target protein ligand, typically through amide bond formation.
Advantages and Disadvantages
The choice of E3 ligase ligand and linker is a critical decision in PROTAC design, with no single option being universally optimal. The selection between a CRBN-based linker like this compound and alternatives, such as those recruiting the von Hippel-Lindau (VHL) E3 ligase, depends on the specific target protein and desired therapeutic properties.
| Feature | This compound (CRBN-based) | Alternative (e.g., VHL-based Linker) |
| Advantages | Smaller Size & Favorable Physicochemical Properties: CRBN ligands like pomalidomide (B1683931) are generally smaller and more drug-like than VHL ligands, which can lead to PROTACs with better oral bioavailability.[1] | Distinct Target Scope & Selectivity: VHL recognizes a different set of substrates than CRBN, potentially offering advantages for targets that are difficult to degrade with CRBN-based PROTACs.[1] |
| Fast Catalytic Rate: CRBN-mediated ubiquitination can be very efficient.[1] | Reduced Off-Target Effects: VHL ligands have a more buried binding pocket, which can lead to better selectivity and fewer off-target effects compared to the immunomodulatory drug (IMiD)-based CRBN ligands.[1] | |
| Well-Established Chemistry: The synthesis and conjugation of thalidomide-based ligands are well-documented. | Different Cellular Localization: VHL is present in both the cytoplasm and the nucleus, which may provide access to a different subset of target proteins compared to the primarily nuclear CRBN.[1] | |
| Disadvantages | Off-Target Effects: The thalidomide-like moiety can induce the degradation of endogenous "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which can lead to unintended immunomodulatory effects and potential toxicity.[2][3] | Larger Size & Higher Molecular Weight: VHL ligands are typically larger and more polar, which can negatively impact cell permeability and oral bioavailability of the resulting PROTAC.[1] |
| Potential for Racemization: The glutarimide (B196013) ring is susceptible to racemization, which can complicate synthesis and characterization. | Slower Catalytic Rate: The kinetics of VHL-mediated degradation can be slower compared to CRBN. | |
| "Hook Effect": At high concentrations, CRBN-based PROTACs can exhibit a pronounced "hook effect," where the formation of non-productive binary complexes reduces degradation efficacy.[2] | Synthetic Complexity: The synthesis of VHL ligands can be more complex and costly.[1] |
The Critical Role of the PEG Linker Length
The length of the PEG linker is a crucial parameter that significantly impacts a PROTAC's efficacy. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while an overly long linker can lead to reduced potency due to increased conformational flexibility.
The following table provides a representative comparison of the impact of PEG linker length on the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target for PROTACs. While direct experimental data for PROTACs synthesized with the exact Glutarimide-Isoindolinone-NH-PEG-COOH series is not available in a single comparative study, the data below, synthesized from multiple studies on pomalidomide-based BRD4 degraders, illustrates the general trend observed in linker optimization.
| PROTAC (Hypothetical) | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-Degrader-PEG2 | Glutarimide-Isoindolinone-NH-PEG2 -Target Ligand | ~50-100 | ~85 | 22Rv1 |
| BRD4-Degrader-PEG3 | Glutarimide-Isoindolinone-NH-PEG3 -Target Ligand | ~5-15 | >95 | 22Rv1 |
| BRD4-Degrader-PEG4 | Glutarimide-Isoindolinone-NH-PEG4 -Target Ligand | ~20-50 | >90 | 22Rv1 |
| BRD4-Degrader-PEG5 | Glutarimide-Isoindolinone-NH-PEG5 -Target Ligand | ~50-150 | ~80 | 22Rv1 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are illustrative and synthesized from trends reported in the literature. Actual values are highly dependent on the specific target ligand, cell line, and experimental conditions.
As the representative data suggests, a PEG3 linker often represents a "sweet spot" for achieving optimal degradation potency for many targets when using a CRBN-based E3 ligase recruiter.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of this compound to a target protein ligand containing a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized target protein ligand (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized target protein ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
This compound is a valuable and widely used building block for the synthesis of CRBN-recruiting PROTACs. Its primary advantages lie in the favorable physicochemical properties of the CRBN ligand and the versatility of the PEG linker. However, researchers must be mindful of the potential for off-target effects associated with the thalidomide-like moiety. The length of the PEG linker is a critical parameter to optimize for each specific target, with a PEG3 linker often providing a good starting point for achieving potent protein degradation. A systematic approach to linker design and thorough experimental validation are paramount for the development of successful and selective protein degraders.
References
Benchmarking Glutarimide-Isoindolinone-NH-PEG3-COOH Against Other E3 Ligase Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ligase linker is a critical determinant of the efficacy and specificity of proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Glutarimide-Isoindolinone-NH-PEG3-COOH, a cereblon (CRBN) recruiting linker, against other commonly employed E3 ligase linkers. The information is supported by illustrative experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Introduction to E3 Ligase Linkers in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate proteins of interest. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby influencing the degradation efficiency.
Caption: PROTAC Mechanism of Action.
Profile of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[1] The glutarimide-isoindolinone moiety is a derivative of thalidomide, which is known to bind to the E3 ligase cereblon (CRBN).[2] The PEG3 linker provides spacing and flexibility, while the terminal carboxylic acid (COOH) group allows for conjugation to a ligand that targets a specific protein for degradation.
E3 Ligase Target: Cereblon (CRBN)
Alternative E3 Ligase Linkers
Several E3 ligases have been successfully recruited for targeted protein degradation, each with distinct characteristics and potential advantages. The most common alternatives to CRBN-based linkers include those targeting:
-
Von Hippel-Lindau (VHL): VHL is a well-characterized E3 ligase, and numerous potent small molecule ligands have been developed for its recruitment.[3][4][5] VHL-based PROTACs have demonstrated broad utility.[3]
-
Mouse double minute 2 homolog (MDM2): MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[6][7] Ligands for MDM2 have been developed and utilized in PROTACs, particularly in the context of cancer therapy.[8][9][10]
-
Cellular inhibitor of apoptosis protein 1 (cIAP1): cIAP1 is another E3 ligase that has been targeted for PROTAC development.[11][12][13]
Performance Comparison (Illustrative Data)
The following tables present hypothetical, yet realistic, data to illustrate how the performance of different E3 ligase linkers could be compared. The data assumes a common target protein and cell line to allow for a direct comparison of the linkers' intrinsic activities.
Table 1: In Vitro Degradation Efficiency
| E3 Ligase Linker Conjugate | E3 Ligase Target | DC50 (nM) | Dmax (%) |
| This compound | CRBN | 25 | 92 |
| VHL-based Linker | VHL | 15 | 95 |
| MDM2-based Linker | MDM2 | 50 | 85 |
| cIAP1-based Linker | cIAP1 | 75 | 80 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation
| E3 Ligase Linker Conjugate | E3 Ligase Target | Cooperativity (α) |
| This compound | CRBN | 5.2 |
| VHL-based Linker | VHL | 6.8 |
| MDM2-based Linker | MDM2 | 3.5 |
| cIAP1-based Linker | cIAP1 | 2.9 |
-
Cooperativity (α): A measure of how the binding of the PROTAC to one protein (either the target or the E3 ligase) affects its binding to the other. An α > 1 indicates positive cooperativity, which is generally favorable for ternary complex formation.[14]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately benchmarking the performance of different E3 ligase linkers.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[15][16]
Caption: Western Blotting Workflow.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[17][18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[16]
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Ternary Complex Formation Assays
These assays are crucial for understanding the biophysical interactions between the target protein, the PROTAC, and the E3 ligase.[20][21]
Caption: Ternary Complex Assay Workflow.
Protocol Example (using TR-FRET):
-
Reagent Preparation: Purify the target protein and the E3 ligase complex. Label one of the proteins with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently labeled antibody).
-
Assay Plate Setup: In a microplate, add the labeled target protein, the labeled E3 ligase, and a serial dilution of the PROTAC. Include controls such as binary interactions (PROTAC with each protein alone) and no-PROTAC wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the ternary complex to form and the system to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTAC-induced ternary complex formation.[21] This data can be used to calculate the cooperativity of the complex.[14]
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity towards the target protein in the presence of a PROTAC.[22][23][24][25][26]
Caption: Ubiquitination Assay Workflow.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the target protein, ubiquitin, and ATP in a reaction buffer. Add the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or an antibody that recognizes ubiquitin. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.[22]
Conclusion
The selection of an E3 ligase linker is a multifaceted decision that significantly impacts the potency, selectivity, and pharmacokinetic properties of a PROTAC. While this compound is a valuable tool for recruiting CRBN, a thorough evaluation against other linkers targeting E3 ligases like VHL, MDM2, and cIAP1 is crucial for optimizing a targeted protein degrader for a specific application. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the design and development of novel therapeutics.
References
- 1. immunomart.com [immunomart.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mdm2 - Wikipedia [en.wikipedia.org]
- 7. E3 ubiquitin-protein ligase Mdm2 (MDM2) | Abcam [abcam.com]
- 8. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. scilit.com [scilit.com]
- 11. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
- 22. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 23. Ubiquitination assay [bio-protocol.org]
- 24. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 25. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 26. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glutarimide-Isoindolinone-NH-PEG3-COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Glutarimide-Isoindolinone-NH-PEG3-COOH, a compound used in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is imperative for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
All waste handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as non-halogenated chemical waste. This waste stream must be segregated from other types of waste to ensure proper handling and disposal by a licensed facility, which typically involves incineration.
-
Waste Collection:
-
Container: Utilize a designated, leak-proof, and clearly labeled waste container for "Non-Halogenated Chemical Waste." The container must be chemically compatible with the waste and have a secure screw-top cap.
-
Transfer: Carefully transfer the this compound waste into the designated container. If the compound is in a solid form, avoid generating dust. If it is in a solution, use a funnel to prevent spills. Do not mix with other waste streams, particularly halogenated solvents.
-
-
Decontamination of Empty Containers:
-
Triple Rinse: Rinse the original container with a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol). Transfer the rinsate into the "Non-Halogenated Chemical Waste" container. Repeat this rinsing process two more times.
-
Container Disposal: After triple rinsing, deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
-
Labeling and Storage:
-
Accurate Labeling: Ensure the "Non-Halogenated Chemical Waste" container is accurately and clearly labeled with its contents, including "this compound" and its approximate concentration and volume.
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] Secondary containment, such as a larger, chemically-resistant bin, is recommended to contain any potential leaks.
-
-
Final Disposal:
-
EHS Collection: Arrange for the collection of the "Non-Halogenated Chemical Waste" container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding toxicity, flammability, and reactivity are not available for this compound. The disposal procedures provided are based on established best practices for handling research chemicals with unknown hazard profiles. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
